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Compound of Interest

Compound Name: 4-Nitrocinnamic acid

Cat. No.: B3023331

For researchers, scientists, and drug development professionals, a thorough understanding of
a compound's physicochemical properties and biological interactions is paramount. This guide
provides a comprehensive comparison of 4-Nitrocinnamic acid, cross-referencing

experimental data with the PubChem database, and evaluating it against relevant alternatives.

Physicochemical Properties: A Comparative
Analysis

4-Nitrocinnamic acid (4-NCA) is a derivative of cinnamic acid characterized by a nitro group
at the para position of the phenyl ring. This substitution significantly influences its physical and
chemical properties compared to its parent compound and other isomers. The following tables
summarize key quantitative data for 4-NCA and selected alternatives: Cinnamic acid, 2-
Nitrocinnamic acid, and p-Coumaric acid (4-Hydroxycinnamic acid).

Table 1: Comparison of Melting and Boiling Points
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Molecular . . - .
Molecular . Melting Point Boiling Point
Compound Weight ( g/mol
Formula ) (°C) (°C)
4-Nitrocinnamic ~329-346
_ CoH7NOQa4 193.16 289 (dec.) _
acid (estimate)[1]
PubChem Value ] )
CoH7NO4 193.16[2] Not listed Not listed
(4-NCA)
Cinnamic acid CoHsO2 148.16 133[3] 300[3]
2-Nitrocinnamic ]
] CoH7NO4 193.16 243-245 ~329 (estimate)
acid
p-Coumaric acid CoHsOs3 164.16 215-218 Not available

Note: (dec.) indicates decomposition.

ble 2: ¢ : ¢ Solubili | Acidi

Compound Water Solubility LogP pKa
o ) ) 1.693 (Crippen )
4-Nitrocinnamic acid Insoluble 4.07 (Predicted)
Method)
PubChem Value (4- N N
Not specified 2.1 (Computed) Not specified
NCA)
Cinnamic acid 0.546 mg/mL 2.13 3.89
o ] ) Insoluble/sparingly
2-Nitrocinnamic acid 1.5 (XlogP) 4.15
soluble
p-Coumaric acid Not specified 1.4 (XlogP) Not specified

Experimental Protocols

Accurate and reproducible data are the foundation of scientific research. Below are detailed
methodologies for key experiments cited in this guide.
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Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid

organic compound using a melting point apparatus.

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure
uniform heat distribution.

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary
tube to a height of 2.5-3.5 mm. The tube is tapped gently to compact the sample at the
sealed bottom.

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting
point apparatus.

Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the
expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for
accurate observation.

Observation and Recording: The melting range is recorded from the temperature at which
the first droplet of liquid is observed to the temperature at which the entire sample has
completely melted into a clear liquid.

Aqueous Solubility Determination (Shake-Flask Method)

This method is used to determine the thermodynamic solubility of a compound that is poorly

soluble in water.

Sample Preparation: An excess amount of the solid compound is added to a known volume
of deionized water in a sealed flask.

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an
extended period (typically 24-48 hours) to ensure equilibrium between the solid and
dissolved states is reached.

Phase Separation: The undissolved solid is separated from the solution by centrifugation
followed by filtration through a fine-pore filter (e.g., 0.22 pm).
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e Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is
determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-
Performance Liquid Chromatography (HPLC). A calibration curve prepared with known
concentrations of the compound is used for quantification.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating
molecular structure.

o Sample Preparation: For *H NMR, 5-25 mg of the sample is dissolved in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCI3). For 3C NMR, a more concentrated
sample of 50-100 mgq is typically required. The sample is placed in a standard 5 mm NMR
tube.

 Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and
the magnetic field is "shimmed" to achieve homogeneity.

o Data Acquisition: For a *H spectrum, a standard pulse sequence is used. For a 13C spectrum,
a proton-decoupled sequence is typically run to simplify the spectrum. The number of scans
is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

e Processing: The resulting Free Induction Decay (FID) is processed using a Fourier
transform. The spectrum is then phased, baseline-corrected, and referenced to the residual
solvent peak or an internal standard (like TMS).

Biological Activity: Tyrosinase Inhibition

4-Nitrocinnamic acid and its derivatives are known to exhibit various biological activities. A
notable activity is the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis

pathway.

Tyrosinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom
tyrosinase, a reaction that produces a colored product (dopachrome).

e Reagents:
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[e]

Mushroom Tyrosinase enzyme solution.

o

L-DOPA (substrate) solution.

[¢]

Phosphate buffer (e.g., 50 mM, pH 6.8).

[¢]

Test compound (4-Nitrocinnamic acid) dissolved in a suitable solvent (e.g., DMSO).

[e]

Positive control (e.g., Kojic acid).

e Procedure:

o In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and
the tyrosinase enzyme solution to each well.

o The plate is pre-incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 15
minutes).

o The reaction is initiated by adding the L-DOPA substrate to all wells.

o The formation of dopachrome is monitored by measuring the absorbance at 475 nm at
regular intervals using a microplate reader.

» Data Analysis: The rate of reaction is calculated from the change in absorbance over time.
The percentage of inhibition is determined by comparing the reaction rate in the presence of
the test compound to the rate of the control (without inhibitor). The ICso value (the
concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Visualizing Workflows and Pathways
Synthesis of 4-Nitrocinnamic Acid

The Knoevenagel condensation is a common method for synthesizing cinnamic acids. The
diagram below illustrates the workflow for synthesizing 4-Nitrocinnamic acid from 4-
nitrobenzaldehyde and malonic acid.
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Caption: Workflow for the synthesis of 4-Nitrocinnamic acid via Knoevenagel condensation.
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Mechanism of Tyrosinase Inhibition

Tyrosinase catalyzes two key steps in melanin production. Inhibitors like 4-Nitrocinnamic acid
can block this process, which is relevant for applications in cosmetics (skin lightening) and

medicine (treating hyperpigmentation).
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Caption: Simplified pathway of melanin synthesis and inhibition by 4-Nitrocinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Nitrocinnamic acid | 612-41-9 | Benchchem [benchchem.com]

2. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. (E)-Cinnamate | COH702- | CID 5957728 - PubChem [pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [A Researcher's Guide to 4-Nitrocinnamic Acid:
Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3023331#cross-referencing-
experimental-data-with-pubchem-for-4-nitrocinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

